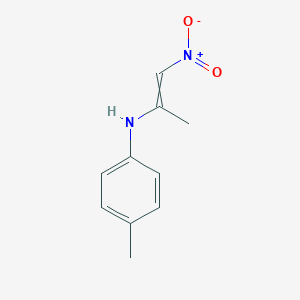
4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline is a chemical compound with the molecular formula C10H12N2O2 It is known for its unique structure, which includes a nitro group and a methyl group attached to an aniline ring
Preparation Methods
The synthesis of 4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline typically involves the reaction of 4-methylaniline with 1-nitroprop-1-en-2-yl derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and aniline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The nitro group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted aniline derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components and enzymes. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline can be compared with other similar compounds, such as:
Phenyl-2-nitropropene: This compound has a similar nitro group and is used in the synthesis of various organic compounds.
N-methyl-4-(prop-2-yn-1-yloxy)aniline: This compound has a similar aniline structure but with different substituents.
(E)-(2-Nitroprop-1-en-1-yl)benzene: This compound has a similar nitropropene structure and is used in various chemical reactions.
Properties
CAS No. |
62874-96-8 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-methyl-N-(1-nitroprop-1-en-2-yl)aniline |
InChI |
InChI=1S/C10H12N2O2/c1-8-3-5-10(6-4-8)11-9(2)7-12(13)14/h3-7,11H,1-2H3 |
InChI Key |
CKGNZMLXSAXOLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=C[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



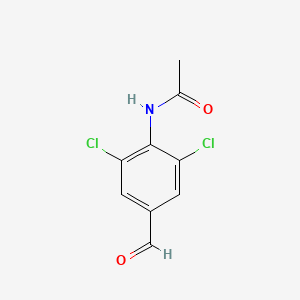
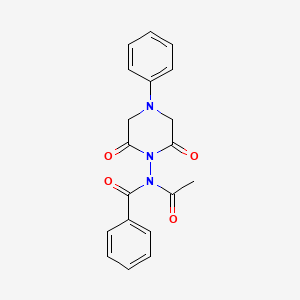

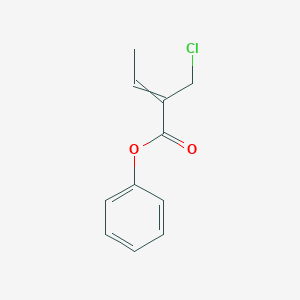

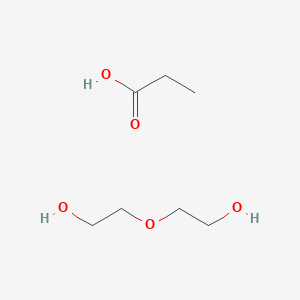
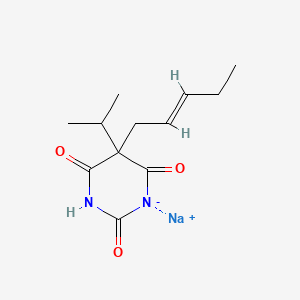
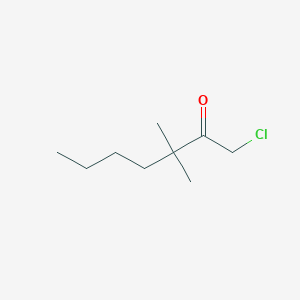
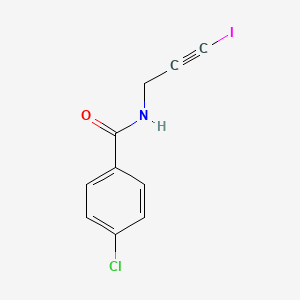
![2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane](/img/structure/B14501001.png)
![2-[(Oct-5-en-2-yl)oxy]oxane](/img/structure/B14501008.png)
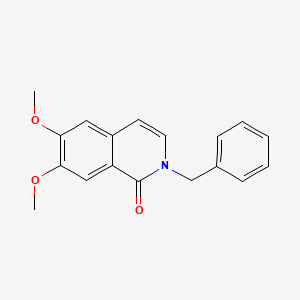
![(Furan-2-yl)[(1E)-3-(tricyclohexyl-lambda~5~-phosphanylidene)triaz-1-en-1-yl]methanone](/img/structure/B14501012.png)
